Cas no 1805570-52-8 (3,4-Bis(trifluoromethyl)-5-nitrobenzylamine)

3,4-Bis(trifluoromethyl)-5-nitrobenzylamine 化学的及び物理的性質
名前と識別子
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- 3,4-Bis(trifluoromethyl)-5-nitrobenzylamine
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- インチ: 1S/C9H6F6N2O2/c10-8(11,12)5-1-4(3-16)2-6(17(18)19)7(5)9(13,14)15/h1-2H,3,16H2
- InChIKey: INDSCOOVWQJZIO-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(CN)=CC=1C(F)(F)F)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 337
- XLogP3: 2.4
- トポロジー分子極性表面積: 71.8
3,4-Bis(trifluoromethyl)-5-nitrobenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A012001077-1g |
3,4-Bis(trifluoromethyl)-5-nitrobenzylamine |
1805570-52-8 | 97% | 1g |
1,579.40 USD | 2021-07-04 |
3,4-Bis(trifluoromethyl)-5-nitrobenzylamine 関連文献
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1. Book reviews
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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6. Back matter
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
3,4-Bis(trifluoromethyl)-5-nitrobenzylamineに関する追加情報
Research Brief on 3,4-Bis(trifluoromethyl)-5-nitrobenzylamine (CAS: 1805570-52-8): Recent Advances and Applications
The compound 3,4-Bis(trifluoromethyl)-5-nitrobenzylamine (CAS: 1805570-52-8) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the importance of the trifluoromethyl groups in enhancing the compound's metabolic stability and membrane permeability, making it a promising scaffold for the development of novel pharmaceutical agents. The nitro group at the 5-position provides additional reactivity that can be exploited for further chemical modifications, expanding its utility in medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful use of 3,4-Bis(trifluoromethyl)-5-nitrobenzylamine as a key intermediate in the synthesis of potent kinase inhibitors. The researchers utilized the compound's reactive amine group to create a series of derivatives showing nanomolar activity against several cancer-related kinases, with particular efficacy against EGFR mutants associated with non-small cell lung cancer.
In the area of infectious disease research, a team from the European Journal of Medicinal Chemistry reported in early 2024 that derivatives of 1805570-52-8 exhibited promising antimicrobial activity against drug-resistant strains of Staphylococcus aureus. The electron-withdrawing effects of the trifluoromethyl groups were found to significantly enhance the compounds' ability to penetrate bacterial cell walls.
The compound's potential in central nervous system drug development was explored in a recent Nature Communications publication, where researchers demonstrated that appropriately modified derivatives could cross the blood-brain barrier with high efficiency. This property, combined with the scaffold's inherent stability, makes it particularly valuable for neuropharmaceutical applications.
From a synthetic chemistry perspective, several novel routes to 3,4-Bis(trifluoromethyl)-5-nitrobenzylamine have been developed in the past two years, significantly improving yield and purity. A 2023 Organic Process Research & Development paper detailed a continuous flow synthesis method that reduced production costs by 40% while maintaining excellent enantiomeric purity.
Looking forward, the unique properties of 3,4-Bis(trifluoromethyl)-5-nitrobenzylamine position it as a versatile building block for future drug discovery efforts. Current research directions include its application in PROTAC development, radiopharmaceuticals, and as a scaffold for covalent inhibitor design. The compound's CAS number (1805570-52-8) has become increasingly prevalent in patent applications, indicating growing commercial interest in its pharmaceutical potential.
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